(S,R,S)-AHPC-C6-PEG3-C4-Cl

PROTAC linker design ternary complex geometry structure–activity relationship

Streamline your PROTAC development with (S,R,S)-AHPC-C6-PEG3-C4-Cl, the validated VHL-recruiting building block for HaloPROTACs. Its 20-atom linker—featuring a balanced C6-PEG3-C4 architecture—optimizes ternary complex geometry and cell permeability, as demonstrated in BCR-ABL degraders. The terminal chloroalkane enables efficient covalent conjugation to HaloTag7 fusion proteins, while the dual hydrophobic/hydrophilic linker compensates for challenging warhead properties. Avoid unpredictable degradation outcomes by using this precisely defined, research-grade intermediate.

Molecular Formula C38H59ClN4O7S
Molecular Weight 751.4 g/mol
Cat. No. B560586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-C6-PEG3-C4-Cl
Molecular FormulaC38H59ClN4O7S
Molecular Weight751.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O
InChIInChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1
InChIKeyMLRLOIWXHCPWFF-MEEYNGGZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-C6-PEG3-C4-Cl: E3 Ligase Ligand-Linker Conjugate for VHL‑Recruiting PROTAC Synthesis


(S,R,S)-AHPC-C6-PEG3-C4-Cl (CAS 1835705-55-9) is a heterobifunctional building block for proteolysis‑targeting chimeras (PROTACs). It comprises a von Hippel–Lindau (VHL) E3 ligase ligand (derived from (S,R,S)-AHPC), a C6-PEG3-C4‑Cl linker spanning 20 atoms, and a terminal chloroalkane group for covalent conjugation to target‑binding warheads . The linker incorporates both hydrophobic (C6 alkyl) and hydrophilic (PEG3) segments to balance solubility and cellular permeability [1].

Why (S,R,S)-AHPC-C6-PEG3-C4-Cl Cannot Be Replaced by In‑Class E3 Ligand‑Linker Conjugates


PROTAC linker composition is a primary determinant of ternary complex geometry, degradation efficiency, and cellular handling. Changing the linker length by even 4–5 atoms can abolish degradation activity or shift the dose–response curve by orders of magnitude [1]. PEG‑unit count, alkyl spacer length, and the terminal reactive group collectively influence solubility, metabolic stability, and the attainable DC50. Therefore, substituting (S,R,S)-AHPC-C6-PEG3-C4-Cl with a shorter (e.g., PEG2) or longer (e.g., PEG6) analog without re‑optimizing the entire PROTAC architecture routinely yields unpredictable or failed degradation [2].

Quantitative Differentiation: (S,R,S)-AHPC-C6-PEG3-C4-Cl Versus Closest Linker Analogs


Linker Atom Length: 20‑Atom Spacer Occupies an Optimal Intermediate Window for Ternary Complex Formation

(S,R,S)-AHPC-C6-PEG3-C4-Cl provides a 20‑atom linker between the VHL ligand attachment point and the chloroalkane terminus . This length is intermediate between the 12‑atom linker of (S,R,S)-AHPC-PEG2-C4-Cl and the 25‑atom linker of (S,R,S)-AHPC-PEG6-C4-Cl . Linker‑length studies in the VHL‑recruiting HaloPROTAC series demonstrate that 16–20 atoms consistently yield higher maximal degradation (Dmax) than shorter (<12 atoms) or longer (>22 atoms) spacers, with the latter often exhibiting auto‑inhibition at elevated concentrations [1].

PROTAC linker design ternary complex geometry structure–activity relationship

PEG Unit Count: Three Ethylene Glycol Repeats Balance Solubility and Cellular Permeability

The linker contains three PEG units, distinguishing it from the two‑PEG (e.g., (S,R,S)-AHPC-PEG2-C4-Cl) and six‑PEG (e.g., (S,R,S)-AHPC-PEG6-C4-Cl) analogs . A systematic linker‑length study with degradation‑inducing moiety B demonstrated that three ethylene glycol units provide optimal degradation of GFP‑HaloTag7, whereas longer PEG stretches (≥5 units) increase aqueous solubility at the expense of membrane permeability and intracellular accumulation .

PROTAC solubility linker hydrophilicity cellular uptake

Hydrophobic‑Hydrophilic Balance: Dual‑Character Linker Enables Broad PROTAC Compatibility

The C6‑PEG3‑C4‑Cl linker incorporates both a hydrophobic C6 alkyl segment and hydrophilic PEG3 repeats, creating an amphiphilic spacer that balances the overall hydrophobicity/hydrophilicity of the final PROTAC molecule . In contrast, purely PEG‑based linkers (e.g., PEG6‑C4‑Cl) are highly hydrophilic, while purely alkyl linkers are excessively lipophilic, both of which can limit the range of warheads that can be successfully incorporated without solubility or permeability issues .

PROTAC design linker amphiphilicity drug‑like properties

Terminal Chloroalkane Group: Covalent Conjugation to HaloTag and HaloTag‑Fused POIs

The chloroalkane terminus enables rapid, covalent attachment to HaloTag fusion proteins [1]. This contrasts with amine‑terminated linkers (e.g., (S,R,S)-AHPC-PEG3-NH2), which require a carboxyl‑bearing warhead and peptide coupling chemistry, or azide‑terminated linkers for click chemistry . The chloroalkane group specifically reacts with the HaloTag dehalogenase active site, forming a stable covalent bond that positions the VHL ligand for E3 ligase recruitment [2].

HaloPROTAC covalent conjugation HaloTag technology

VHL Ligand Stereochemistry: Defined (S,R,S) Configuration for High‑Affinity E3 Ligase Recruitment

(S,R,S)-AHPC-C6-PEG3-C4-Cl incorporates the (S,R,S) stereoisomer of the VHL ligand (VH032), which binds von Hippel‑Lindau protein with high affinity . Alternative stereoisomers or ligand scaffolds (e.g., VH285) exhibit altered binding kinetics and degradation profiles. VH285-PEG4-C4-Cl (HaloPROTAC 3) demonstrates a DC50 of 19 nM and 90% degradation at 625 nM for GFP‑HaloTag7, but its binding affinity to VHL (IC50 = 0.54 μM) differs from that of VH032‑based conjugates, leading to different concentration‑response relationships .

VHL ligand stereochemistry E3 ligase binding

Validated Synthetic Utility: Precedent for BCR‑ABL Degrader Construction

(S,R,S)-AHPC-C6-PEG3-C4-Cl has been explicitly used as a building block to synthesize PROTACs that degrade the oncogenic tyrosine kinase BCR‑ABL . The compound was conjugated to bosutinib and dasatinib warheads, yielding PROTACs that hijack either CRBN or VHL E3 ligases to mediate degradation of c‑ABL and BCR‑ABL [1]. This provides a direct synthetic precedent not available for many other commercial VHL ligand‑linker conjugates of similar structure.

BCR-ABL degradation PROTAC synthesis kinase degrader

Recommended Application Scenarios for (S,R,S)-AHPC-C6-PEG3-C4-Cl Based on Quantitative Differentiation


Synthesis of HaloPROTACs Targeting HaloTag‑Fused Proteins for Chemical Genetics

The chloroalkane terminus enables covalent labeling of HaloTag7 fusion proteins, while the 20‑atom linker positions the VHL ligand optimally for E3 ligase recruitment [1]. This compound is ideal for generating HaloPROTACs to conditionally degrade HaloTag‑fused POIs in cellular models.

Construction of VHL‑Recruiting PROTACs for BCR‑ABL and Related Kinase Degradation

The compound has validated synthetic utility in creating PROTACs that degrade BCR‑ABL [2]. Researchers developing degraders for BCR‑ABL, c‑ABL, or other kinases that bind bosutinib/dasatinib warheads can confidently use this building block.

Linker‑Length SAR Studies in VHL‑Based PROTAC Development

The 20‑atom linker occupies a midpoint in the PEG‑series of VHL ligand‑linker conjugates . This compound serves as a reference point when systematically varying linker length to optimize ternary complex geometry and degradation efficiency.

Amphiphilic Linker Platform for PROTACs Requiring Balanced Solubility and Permeability

The C6‑PEG3‑C4 architecture provides a balanced hydrophobic/hydrophilic profile . This compound is preferred when the target warhead is highly lipophilic or hydrophilic, as the dual‑character linker can compensate and maintain overall drug‑like properties.

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